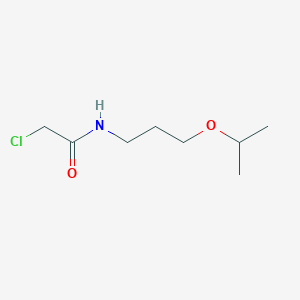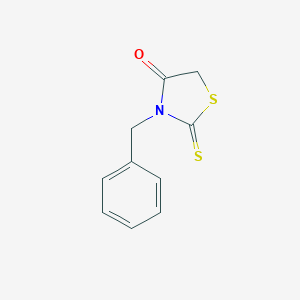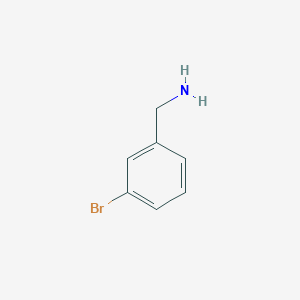
trans-1,2-Di(2-tienil)etileno
Descripción general
Descripción
trans-1,2-Di(2-thienyl)ethylene: is an organic compound with the molecular formula C10H8S2. It is a derivative of ethylene where two thiophene rings are attached to the ethylene moiety in a trans configuration. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, particularly in organic electronics and materials science.
Aplicaciones Científicas De Investigación
Chemistry: trans-1,2-Di(2-thienyl)ethylene is used as a building block in the synthesis of conjugated polymers and organic semiconductors. Its unique electronic properties make it valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of trans-1,2-Di(2-thienyl)ethylene are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, trans-1,2-Di(2-thienyl)ethylene is used in the production of advanced materials, including conductive polymers and thermoelectric materials. Its ability to modulate electronic properties makes it a key component in the development of flexible electronics and sensors.
Mecanismo De Acción
Target of Action
Trans-1,2-Di(2-thienyl)ethylene is primarily used in the field of thermoelectric materials . Its primary targets are the organic conjugated polymers used in thermoelectric devices .
Mode of Action
Trans-1,2-Di(2-thienyl)ethylene interacts with its targets through a process of copolymerization with different subunits and chemical doping with variant dopants . This interaction results in changes to the structure and properties of the polymers .
Biochemical Pathways
The affected pathways involve the thermoelectric properties of the organic conjugated polymers . The compound’s action can lead to modifications in these pathways, resulting in improved thermoelectric conversion efficiency .
Result of Action
The result of the compound’s action is an improvement in the thermoelectric conversion efficiency of the polymers . This is achieved through structural modulation and doping engineering .
Action Environment
The action, efficacy, and stability of Trans-1,2-Di(2-thienyl)ethylene can be influenced by various environmental factors. For instance, the solubility of the compound and its dopants can impact the effectiveness of the doping process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Di(2-thienyl)ethylene typically involves the reaction of thiophene-2-carbaldehyde with titanium tetrachloride and zinc in tetrahydrofuran. The reaction is carried out under controlled temperature conditions, starting at -18°C and gradually warming to room temperature. The mixture is then refluxed for several hours to complete the reaction. The product is isolated by recrystallization from hexane, yielding a yellow solid .
Industrial Production Methods: While specific industrial production methods for trans-1,2-Di(2-thienyl)ethylene are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-1,2-Di(2-thienyl)ethylene can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of trans-1,2-Di(2-thienyl)ethylene can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the thiophene rings are substituted by various electrophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Comparación Con Compuestos Similares
1,2-Di(2-thienyl)ethylene: Similar structure but with different electronic properties due to the cis configuration.
2,2’-Bithiophene: Lacks the ethylene bridge, resulting in different electronic and chemical properties.
Thiophene: The parent compound, simpler structure with distinct reactivity.
Uniqueness: trans-1,2-Di(2-thienyl)ethylene stands out due to its trans configuration, which imparts unique electronic properties compared to its cis counterpart. This configuration enhances its ability to participate in conjugated systems, making it more effective in applications requiring efficient charge transfer and electronic delocalization.
Propiedades
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFWHPZXYPJFW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the band gap in trans-1,2-Di(2-thienyl)ethylene (trans-PTE) and its polymer, and how does it compare to polythiophene (PT)?
A1: The band gap is a crucial factor in determining a material's electrical conductivity. A smaller band gap usually translates to easier electron excitation and thus, higher conductivity. Studies have shown that both trans-PTE and its polymer Poly(trans-1,2-di(2-thienyl)ethylene) exhibit a band gap of approximately 1.9 eV, which is about 0.2 eV smaller than that of PT. [, ] This difference arises from a change in the torsion angle between neighboring thiophene rings in trans-PTE, leading to a more planar structure and better conjugation, ultimately affecting its electronic properties. []
Q2: How does doping influence the optical properties of poly(trans-1,2-di(2-thienyl)ethylene) (trans-PTE) and how does this compare to polythiophene (PT)?
A2: Doping significantly alters the optical and electrical properties of conjugated polymers. In the case of trans-PTE, p-type doping leads to the emergence of polaron states within the band gap. These states are located approximately 0.65 eV above the valence band and 0.6 eV below the conduction band. [] Interestingly, the valence band of trans-PTE is positioned at a higher energy level compared to PT, explaining the superior stability of p-type dopants in trans-PTE. [, ] This observation is crucial for understanding the potential of trans-PTE in applications like organic electronics.
Q3: Can trans-1,2-Di(2-thienyl)ethylene be polymerized electrochemically, and how does the choice of solvent and electrolyte impact the process?
A3: Yes, trans-1,2-Di(2-thienyl)ethylene can be electrochemically polymerized. Research indicates that solvents like acetonitrile, benzonitrile, nitromethane, and propylene carbonate are suitable for this process. [] Additionally, using supporting electrolytes such as tetrabutylammonium perchlorate (TBAP), tetrabutylammonium tetrafluoroborate, and lithium perchlorate is crucial for successful polymerization. [] Notably, controlling the electrochemical potential is critical to avoid irreversible overoxidation of the resulting polymer. []
Q4: How does the configuration of the monomer, either cis or trans 1,2-Di(2-thienyl)ethylene, influence the charge-discharge characteristics of the resulting polymer in battery applications?
A5: Research suggests that the configuration of the monomer, whether cis or trans 1,2-Di(2-thienyl)ethylene, plays a role in the charge-discharge behavior of the polymer. [] The differences are attributed to variations in the diffusion coefficient of dopant ions within the polymer films, which in turn, affects ion transport and overall battery performance. []
Q5: Have theoretical studies been conducted to understand the electronic and optical properties of trans-1,2-Di(2-thienyl)ethylene oligomers?
A6: Yes, computational chemistry has been employed to investigate the electronic structure and optical properties of trans-1,2-Di(2-thienyl)ethylene oligomers. [] These studies, using methods like PM3 and INDO/S-CI, provide insights into the charge distribution in charged oligomers and help predict UV-vis absorption spectra, ultimately aiding in the design of materials with specific optical properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















